molecular formula C21H25N3O3 B3744392 2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide

2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide

Cat. No. B3744392
M. Wt: 367.4 g/mol
InChI Key: MEGPZLCMWJWEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, an acetyl group, a cyclohexyl group, and a hydrazinecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the acetyl group might undergo nucleophilic acyl substitution, and the hydrazine group could participate in condensation reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific data, I can’t provide a detailed analysis .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on fully characterizing this compound, determining its potential uses, and optimizing its synthesis. It could also involve studying its interactions with biological systems if it’s intended to be used as a drug .

properties

IUPAC Name

1-cyclohexyl-3-[[2-(2-phenylphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(23-24-21(26)22-17-11-5-2-6-12-17)15-27-19-14-8-7-13-18(19)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGPZLCMWJWEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)COC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.